molecular formula C35H42N2O9 B13974860 Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

Cat. No.: B13974860
M. Wt: 634.7 g/mol
InChI Key: SZLZWPPUNLXJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate is a complex yohimban alkaloid derivative characterized by a polycyclic framework with multiple methoxy substituents. The compound features a dodecahydroyohimban core, a 3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy group at position 17, and a methyl carboxylate moiety at position 17. Its molecular weight is reported as 608.687 g/mol (C₃₄H₄₀N₂O₁₀) based on crystallographic and spectroscopic analyses .

Properties

IUPAC Name

methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLZWPPUNLXJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitable yohimban alkaloid precursor or a structurally related indole alkaloid framework. The synthetic route involves:

  • Step 1: Construction of the Yohimban Core
    The polycyclic yohimban skeleton is either isolated from natural sources or synthesized via multi-step cyclization reactions involving indole derivatives and piperidine ring formations.

  • Step 2: Introduction of Methoxy Groups
    Selective methylation of hydroxyl groups at positions 6 and 18 is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Step 3: Esterification with 3,4,5-trimethoxycinnamic Acid Derivative
    The key step involves esterification at position 17 with 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid (trimethoxycinnamic acid) or its activated derivatives (e.g., acid chlorides or anhydrides). This is typically performed using coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

  • Step 4: Purification and Characterization
    The final product is purified by chromatographic techniques (e.g., column chromatography, HPLC) and characterized by spectroscopic methods including NMR, mass spectrometry, and IR spectroscopy.

Specific Synthetic Examples

While direct detailed synthetic protocols for this exact compound are scarce in open literature, analogs such as Rescinnamine (a closely related compound with a similar trimethoxycinnamoyl ester moiety) have well-documented preparation methods that can be adapted.

Example: Esterification Reaction Conditions

Reagents and Conditions Outcome
Yohimban derivative with free hydroxyl at C-17 Starting material
3,4,5-Trimethoxycinnamoyl chloride Acylating agent
Base: Pyridine or triethylamine Neutralizes HCl formed
Solvent: Dichloromethane or chloroform Medium for reaction
Temperature: 0°C to room temperature Controls reaction rate and selectivity
Reaction time: 2–24 hours Ensures complete esterification

This reaction typically yields the methyl ester of the yohimban derivative with the 3,4,5-trimethoxycinnamoyl group attached at position 17.

Analytical and Quality Control Considerations

The synthesis is monitored and confirmed by analytical techniques:

Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Structure confirmation, stereochemistry Characteristic chemical shifts for methoxy groups and aromatic protons
Mass Spectrometry (LC-MS) Molecular weight and purity assessment Molecular ion peak at m/z 608.7 (M+H)+
Infrared Spectroscopy (IR) Functional group identification Ester carbonyl absorption around 1735 cm⁻¹
High Performance Liquid Chromatography (HPLC) Purity and separation analysis Single peak indicating product purity

These techniques ensure the compound meets the required purity and structural integrity for pharmaceutical or research applications.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
1 Synthesis or isolation of yohimban core Cyclization or extraction Starting material for further modification
2 Selective methylation at positions 6 and 18 Methyl iodide, base (e.g., K2CO3) Protects hydroxyl groups as methoxy
3 Esterification at position 17 3,4,5-Trimethoxycinnamoyl chloride, base, solvent Key step forming the ester linkage
4 Purification Column chromatography, HPLC Ensures product purity
5 Characterization NMR, LC-MS, IR Confirms structure and purity

Research Findings and Literature Insights

  • The compound’s synthesis is closely linked to the preparation of Rescinnamine, which is known to be produced commercially under Good Manufacturing Practices (GMP) with detailed Drug Master Files (DMF) submitted for regulatory approval.
  • The esterification with 3,4,5-trimethoxycinnamic acid derivatives is a critical step influencing biological activity, as the trimethoxyphenyl group contributes to ACE inhibition properties.
  • Modifications on the yohimban skeleton, such as methoxy substitutions, affect solubility and pharmacokinetics, making the methylation steps important for optimizing drug-like properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of modified structures with different functional groups.

Scientific Research Applications

Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to a range of effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the yohimban alkaloid family, which includes derivatives with variations in substituent groups, stereochemistry, and saturation. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Structural Differences References
Target Compound 608.687 - 6,18-Dimethoxy
- 17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]
- Methyl carboxylate at C19
Reference standard for comparison
Methyl 17-hydroxy-18-(3,4,5-trimethoxybenzoyl)oxy-dodecahydroyohimban-19-carboxylate 564.634 - 17-Hydroxy
- 18-(3,4,5-trimethoxybenzoyloxy)
Lacks the prop-2-enoyloxy chain at C17; hydroxy instead of methoxy at C17
Methyl 6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[...]henicosa-...-carboxylate 382.458 - 6-Methoxy
- 16-Methyl
- 17-Oxa bridge
Simplified pentacyclic framework with fewer substituents
Raujemidine (11,17-dimethoxy-18-(3,4,5-trimethoxybenzoyloxy)-yohimb-19-ene-16-carboxylate) 606.2584 (exact mass) - 11,17-Dimethoxy
- 19-ene unsaturation
Unsaturated C19-C20 bond; additional methoxy at C11
18-Benzylideneyohimban-17-ol ~402.486 (estimated) - Benzylidene group at C18
- Hydroxy at C17
Aromatic benzylidene substituent instead of trimethoxyphenyl

Key Findings :

Substituent Influence on Molecular Weight: The target compound’s higher molecular weight (608.687 g/mol) compared to analogs like the hydroxy-substituted derivative (564.634 g/mol) reflects the addition of methoxy groups and the extended prop-2-enoyloxy chain . Unsaturation (e.g., the 19-ene group in Raujemidine) reduces molecular weight slightly (606.2584 vs. 608.687) .

Stereochemical and Functional Group Variations: The prop-2-enoyloxy chain at C17 in the target compound distinguishes it from analogs with simpler benzoyloxy or hydroxy groups. This chain may enhance lipophilicity and influence receptor binding .

The benzylidene group in introduces aromaticity, which may alter solubility and bioavailability compared to the trimethoxyphenyl group in the target compound.

Biological Activity

Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate is a complex organic compound with significant potential in biological applications. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C35H42N2O9
  • Molecular Weight : 634.7 g/mol
  • CAS Number : 17340-16-8
  • XLogP3 : 4.5 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 10
  • Hydrogen Bond Donors : 1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The trimethoxyphenyl group is known to interact with enzymes and receptors that are critical in various metabolic pathways.
  • Receptor Modulation : It may modulate the activity of specific receptors involved in cellular signaling.
  • Cellular Interactions : The compound's structure allows it to bind to metal ions and other biomolecules, influencing their function and stability.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines:

CompoundCell LineGI50 (μM)Mechanism
CM-M345MCF-72.1 - 3.4p53-MDM2 interaction inhibition
BP-M345NCI-H4600.17 - 0.45Microtubule disruption
BP-M345A375-C5Low toxicity in non-tumor cellsInduction of cell death

The presence of the trimethoxyphenyl group has been linked to enhanced interactions with microtubules similar to established chemotherapeutics like colchicine .

Case Studies

  • Study on Anticancer Activity :
    • A study highlighted the effects of a related compound on breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The results indicated significant growth inhibition through mechanisms involving cell cycle arrest and apoptosis induction .
  • Mechanistic Insights :
    • Research indicated that the compound inhibits the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This suggests a potential pathway for enhancing the efficacy of cancer treatments by restoring p53 function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.